![molecular formula C12H17NO B2486614 2-[(2,5-二甲基苯基)氨基]环丁烷-1-醇 CAS No. 2153920-87-5](/img/structure/B2486614.png)
2-[(2,5-二甲基苯基)氨基]环丁烷-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol is an organic compound with the molecular formula C12H17NO This compound is characterized by a cyclobutanol ring substituted with a 2,5-dimethylphenylamino group
科学研究应用
2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
The compound contains a cyclobutane ring, which is prevalent in various drugs and drug prototypes such as boceprevir . The presence of the dimethylphenyl amino group and a hydroxyl moiety could potentially interact with various biological targets, but without specific studies, it’s hard to determine the exact targets.
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways affected by this compound. Cyclobutane-containing compounds are known to be involved in a variety of biological activities, including antibacterial, anti-viral, and immunosuppressant properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylaniline with cyclobutanone under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst, such as a Lewis acid or base, to facilitate the formation of the cyclobutanol ring.
Industrial Production Methods
Industrial production of 2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
化学反应分析
Types of Reactions
2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted cyclobutanols, ketones, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
- 2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol
- 2-[(2,6-Dimethylphenyl)amino]cyclobutan-1-ol
- 2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol
Uniqueness
2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties that are valuable in various applications.
属性
IUPAC Name |
2-(2,5-dimethylanilino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-3-4-9(2)11(7-8)13-10-5-6-12(10)14/h3-4,7,10,12-14H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVBBKUVVDEHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
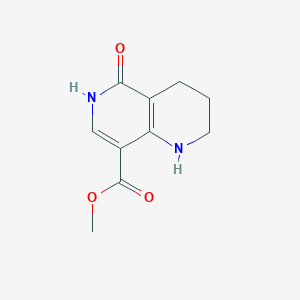

![N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2486533.png)
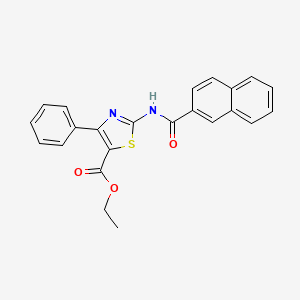
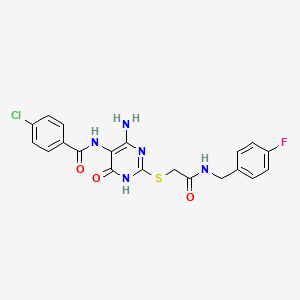
![N-([2,3'-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide](/img/structure/B2486538.png)
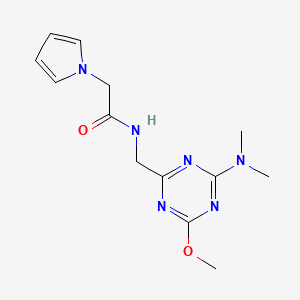
![N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2486542.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2486544.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2486545.png)
![2-ethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2486546.png)
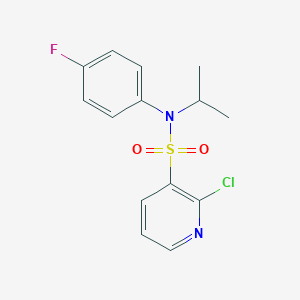
![N-(4-((difluoromethyl)thio)phenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2486551.png)
![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine](/img/structure/B2486553.png)
